![molecular formula C17H13N3O3S2 B2972010 N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1170933-50-2](/img/structure/B2972010.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, demonstrating considerable anticancer activity against some cancer cell lines. The derivatives were designed by integrating different heterocyclic ring systems, showcasing the structural versatility and potential therapeutic applications of compounds related to N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide in oncology research (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Rezki (2016) reported on the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus. The study highlights the significant antimicrobial activity of these compounds against various bacterial and fungal strains, indicating the potential of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives in developing new antimicrobial agents (Rezki, 2016).
Heterocyclic Chemistry Applications
The versatility of N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide in heterocyclic chemistry is further evidenced by the work of Schmeyers and Kaupp (2002), who explored thioureido-acetamides as starting materials for various heterocyclic syntheses. Their research underscores the compound's utility in generating diverse heterocycles through one-pot cascade reactions, showcasing its importance in the field of chemical synthesis (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-24-12-7-4-8-13-15(12)19-16(25-13)18-14(21)9-20-10-5-2-3-6-11(10)23-17(20)22/h2-8H,9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCIUWGWGVJMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.